Boswellic acid

Description

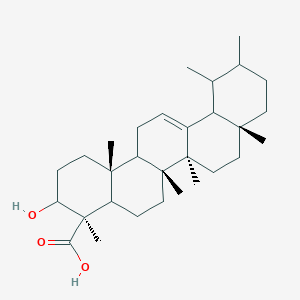

Structure

2D Structure

Properties

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(4R,6aR,6bS,8aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid |

InChI |

InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18?,19?,21?,22?,23?,24?,26-,27-,28-,29-,30-/m1/s1 |

InChI Key |

NBGQZFQREPIKMG-LGVDNNEQSA-N |

Isomeric SMILES |

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@]5(C)C(=O)O)O)C)C)C2C1C)C)C |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Boswellic acids can be synthesized through various chemical reactions. One common method involves the extraction of the resin from Boswellia trees, followed by purification using ion exchange processes. The resin is loaded onto an anionic form of an ion exchange resin and washed with solvents like alcohol, ketone, ether, ester, or hexane. The boswellic acids are then eluted using organic acids such as formic acid, acetic acid, or trifluoroacetic acid .

Industrial Production Methods: Industrial production of boswellic acids typically involves large-scale extraction from Boswellia resin. The resin is

Scientific Research Applications

Boswellic acids (BAs) are pentacyclic triterpenes derived from the Boswellia serrata and Boswellia carteri plant species, and they have demonstrated efficacy against a variety of chronic diseases, including inflammatory ailments, arthritis, diabetes, asthma, cancer, and inflammatory bowel disease . BAs' wide range of biological activities can be attributed to molecular targets such as transcription factors, kinases, enzymes, receptors, and growth factors .

Scientific Research Applications

Anti-inflammatory Properties

Boswellic acid exhibits substantial potential in the management of inflammatory ailments such as asthma . B. serrata has been shown to be effective in various gastrointestinal ailments . A clinical trial assessed the efficacy and safety of a curcuminoid complex extract from turmeric rhizome with turmeric volatile oil, and its combination with this compound extract from Indian frankincense root versus placebo, for the treatment of patients with osteoarthritis (OA) .

Anti-cancer Properties

Boswellic acids have been shown in scientific studies to be promising anti-cancer agents . BAs exhibit anti-cancer characteristics with distinct mechanisms in many types of cancer . The mechanisms of activity of BAs comprise a variety of targets, including the enzymes of angiogenesis and others such as topoisomerases, 5-lipoxygenase (5-LO), cytochrome P450, and mitogen-activated protein kinase (MAPK, especially p38) .

Osteoarthritis Treatment

A clinical trial studying the effects of CuraMed® 500-mg capsules (333 mg curcuminoids) and Curamin® 500-mg capsules (350 mg curcuminoids and 150 mg this compound) taken orally three times a day for 12 weeks in 201 patients was investigated in a three-arm, parallel-group, randomized, double-blinded, placebo-controlled trial . Favorable effects of both preparations compared to placebo were observed after only 3 months of continuous treatment . A significant effect of Curamin® compared to placebo was observed both in physical performance tests and the WOMAC joint pain index, while superior efficacy of CuraMed vs placebo was observed only in physical performance tests . Combining Curcuma longa and Boswellia serrata extracts in Curamin® increases the efficacy of OA treatment, presumably due to synergistic effects of curcumin and this compound .

Other Medicinal Uses

this compound has therapeutic potential for treating a range of chronic diseases including arthritis and cancer .

Challenges and Future Directions

Comparison with Similar Compounds

Key Boswellic Acid Derivatives and Structural Features

Pharmacological Activity Comparison

- Anti-Inflammatory Effects : AKBA and KBA are the most potent, inhibiting 5-LO (critical in leukotriene synthesis) and NF-κB. AKBA is 10-fold more active than KBA in 5-LO inhibition .

- Anticancer Activity: AKBA: Induces apoptosis in colon (HCT-116) and leukemia (HL-60, CCRF-CEM) cells via topoisomerase I inhibition and PI3K/AKT pathway suppression . KBA Homodimers: Exhibit broad cytotoxicity (EC₅₀ <9 μM) against pharynx, ovarian, colon, and melanoma cancers . β-BA: Shows moderate antiproliferative effects but is less potent than AKBA/KBA .

- Antimicrobial Activity : Boswellia serrata extracts (containing BAs) inhibit Porphyromonas gingivalis biofilm formation, though specific compounds responsible remain unidentified .

Bioavailability Challenges

- AKBA and KBA : Poor oral bioavailability (<5%) due to CYP3A4-mediated hepatic metabolism and low aqueous solubility .

- Enhancement Strategies: Co-administration with Piper longum (inhibits CYP450) increases BA absorption by 95.54% . Formulations: Lecithin-based delivery systems, nanoparticles, and lipid carriers improve tissue diffusion .

Clinical and Preclinical Insights

- Anti-Inflammatory Use : AKBA is prioritized in formulations for chronic inflammatory diseases (e.g., arthritis) due to its specificity for 5-LO .

- Cancer Therapy : Boswellia serrata extracts (standardized to 37.5–65% BAs) show superior efficacy over isolated AKBA, suggesting synergistic effects among triterpenes .

- Neuroprotection : Preliminary evidence suggests BAs enhance memory and learning in animal models, though mechanisms remain unclear .

Q & A

Q. How is structural identification of boswellic acids and their derivatives performed in experimental studies?

Structural elucidation of boswellic acids (e.g., 3-O-acetyl-11-keto-β-boswellic acid, AKBA) relies on spectroscopic techniques such as nuclear magnetic resonance (NMR) (¹H and ¹³C), infrared (IR) spectroscopy , and mass spectrometry (MS) . For instance, α- and β-boswellic acids are distinguished via characteristic chemical shifts in NMR, while MS confirms molecular weights and fragmentation patterns. Crystallographic data and comparison with reference standards are also critical .

Q. What experimental models are commonly used to study the anti-inflammatory effects of boswellic acids?

Standard models include:

- In vitro assays : Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to measure cytokine suppression (e.g., TNF-α, IL-6) via ELISA .

- In vivo models : Rodent colitis (e.g., TNBS-induced colitis in Wistar rats) with endpoints like colon histopathology and myeloperoxidase activity .

- Gouty arthritis models : Monosodium urate crystal-induced inflammation in mice, assessing lysosomal enzyme activity and lipid peroxidation .

Q. What methodologies are used to quantify boswellic acids in biological matrices?

Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-TQ/MS) is the gold standard for quantifying boswellic acids (e.g., AKBA, β-boswellic acid) in plasma, tissues, or plant extracts. Detection limits typically range from 0.1–1 mg/g , with validation via calibration curves and recovery assays .

Advanced Research Questions

Q. How can researchers address contradictory findings in boswellic acids' cytotoxic effects across cancer cell lines?

Discrepancies (e.g., AKBA’s potency in glioblastoma vs. prostate cancer) arise due to:

- Cell-specific signaling pathways : AKBA induces G2/M arrest in glioblastoma via p21 upregulation but targets Pin1 in prostate cancer .

- Structural modifications : Derivatives like 11-keto-β-boswellic acid amides show enhanced apoptosis in breast cancer compared to parent compounds .

- Dosage and exposure time : IC50 values vary significantly with prolonged exposure (e.g., 48 vs. 72 hours) .

Q. What strategies improve the bioavailability of boswellic acids in preclinical studies?

Key approaches include:

- Prodrug synthesis : Colon-specific prodrugs (e.g., dextran conjugates) enhance AKBA delivery in colitis models, reducing systemic hydrolysis .

- Nanoformulations : Liposomal encapsulation or micelles improve solubility and hepatic stability .

- Metabolic inhibition : Co-administration with cytochrome P450 inhibitors to reduce phase I metabolism of 11-keto-β-boswellic acid (KBA) .

Q. How can researchers optimize synthetic routes for boswellic acid derivatives with enhanced bioactivity?

Methods include:

- Acetylation : Introducing acetyl groups at C-3 to stabilize the molecule against enzymatic degradation .

- Ring-A modifications : Adding heterocyclic moieties (e.g., piperazine) to enhance Pin1 inhibition in prostate cancer .

- Endoperoxide synthesis : Creating derivatives with antitumor activity via photooxygenation of 11-keto-β-boswellic acid .

Q. What advanced techniques elucidate boswellic acids' mechanisms in neurodegenerative disease models?

- RNA sequencing : Identifies AKBA-mediated downregulation of pro-inflammatory genes (e.g., NF-κB targets) in Huntington’s disease models .

- Mitochondrial respiration assays : Seahorse XF analyzers measure AKBA’s enhancement of ATP production in striatal neurons .

- CRISPR/Cas9 screening : Validates targets like microsomal prostaglandin E2 synthase in neuroinflammation pathways .

Q. How should researchers design clinical trials for boswellic acids based on preclinical data?

- Dose optimization : Phase I trials should account for poor bioavailability; consider nanoformulations or prodrugs .

- Biomarkers : Measure plasma AKBA levels via UPLC-MS and correlate with anti-inflammatory cytokines (e.g., IL-1β) .

- Outcome measures : For neurodegenerative trials, use Unified Huntington’s Disease Rating Scale (UHDRS) alongside MRI-based striatal volumetry .

Methodological Considerations

Q. How should metabolic stability studies interpret boswellic acids' phase I/II metabolism?

Q. What statistical frameworks resolve data variability in this compound dose-response studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.